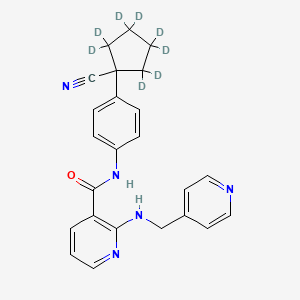

Apatinib-d8

Beschreibung

Significance of Deuterium (B1214612) Labeling in Drug Development and Analysis

Deuterium labeling is a strategic modification of a molecule where hydrogen atoms are substituted with deuterium. wikipedia.org This seemingly subtle change in mass can have significant implications in drug development and analysis. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect. This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond.

In pharmaceutical research, this property is leveraged for several purposes. Firstly, it can enhance a drug's metabolic stability, potentially leading to an improved pharmacokinetic profile, such as a longer half-life in the body. musechem.com Secondly, and more commonly in the case of Apatinib-d8, deuterated compounds serve as ideal internal standards for bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com Because they are chemically almost identical to the non-deuterated drug, they behave similarly during sample preparation and analysis, but their different mass allows them to be distinguished by the mass spectrometer, ensuring accurate quantification of the drug in biological samples. nih.gov

Overview of Apatinib (B926) and its Research Context

Apatinib is an orally administered small-molecule tyrosine kinase inhibitor. nih.gov It selectively targets and inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis—the formation of new blood vessels. caymanchem.com By blocking VEGFR-2, Apatinib can inhibit the proliferation and migration of endothelial cells, thereby cutting off the blood supply that tumors need to grow and metastasize. nih.gov

Research has shown Apatinib to have encouraging anti-tumor activity across a range of cancers. nih.govnih.gov The metabolism of Apatinib is primarily carried out by the cytochrome P450 enzyme system in the liver, particularly CYP3A4/5. nih.gov Understanding the pharmacokinetics of Apatinib—how it is absorbed, distributed, metabolized, and excreted—is crucial for its development and clinical use. This is where highly accurate analytical methods, often employing deuterated standards, become essential. nih.gov

Rationale for Research on this compound

The primary and well-documented rationale for the development of this compound is its use as an internal standard for the quantification of Apatinib in biological matrices. medchemexpress.comcaymanchem.comsynzeal.com In pharmacokinetic studies, where precise measurement of a drug's concentration in plasma or tissue over time is required, an internal standard is crucial for accuracy. nih.gov this compound, being a stable isotope-labeled version of Apatinib, is the ideal internal standard as it co-elutes with Apatinib in liquid chromatography and has similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass. synzeal.com This allows for the correction of any variability during the analytical process, leading to reliable and reproducible results in preclinical and clinical research. While deuteration can sometimes be explored to create a new chemical entity with improved metabolic properties, the available information on this compound points squarely to its role as an analytical tool. medchemexpress.com

Detailed Research Findings

This compound is synthesized to have eight deuterium atoms replacing hydrogen atoms on the cyanocyclopentyl group of the Apatinib molecule. synzeal.com This specific placement of deuterium atoms ensures that the labeled part of the molecule is not a primary site of metabolism, which is a desirable characteristic for an internal standard.

The primary application of this compound is in the development and validation of bioanalytical methods, particularly LC-MS/MS, for the determination of Apatinib concentrations in various biological samples. nih.gov These methods are fundamental to pharmacokinetic studies that assess how the drug is processed by the body. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis due to the high accuracy and precision it affords. nih.govsynzeal.com

Below are data tables summarizing the key chemical properties of this compound and its non-deuterated counterpart, Apatinib.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | N-[4-(1-cyanocyclopentyl-2,2,3,3,4,4,5,5-d8)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide caymanchem.com |

| CAS Number | 2468771-43-7 caymanchem.com |

| Molecular Formula | C₂₄H₁₅D₈N₅O caymanchem.com |

| Molecular Weight | 405.5 g/mol synzeal.com |

| Purity | ≥99% deuterated forms (d₁-d₈) caymanchem.com |

| Formulation | Solid caymanchem.com |

| Solubility | Soluble in DMSO caymanchem.com |

Table 2: Chemical Properties of Apatinib

| Property | Value |

|---|---|

| Chemical Name | N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide |

| CAS Number | 811803-05-1 |

| Molecular Formula | C₂₄H₂₃N₅O |

| Molecular Weight | 397.47 g/mol |

| Formulation | Solid |

| Solubility | Soluble in DMSO |

Compound Names Mentioned in this Article

Table 3: List of Compounds

| Compound Name |

|---|

| Apatinib |

| This compound |

| Deuterium |

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H23N5O |

|---|---|

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |

InChI |

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)/i1D2,2D2,11D2,12D2 |

InChI-Schlüssel |

WPEWQEMJFLWMLV-MMBGVTJSSA-N |

Isomerische SMILES |

[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H] |

Kanonische SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Apatinib D8

Multi-Step Synthetic Routes for Apatinib-d8 Hydrochloride

The synthesis of this compound Hydrochloride typically follows a convergent approach, wherein key deuterated fragments are synthesized separately and then coupled to form the final molecule. A general synthetic strategy can be envisioned as follows:

Synthesis of the Deuterated Cyclopentyl Moiety: This critical step involves introducing deuterium (B1214612) atoms onto a cyclopentyl precursor. A common precursor for the cyclopentyl ring in Apatinib (B926) is 1-cyanocyclopentyl. To achieve this compound, the cyclopentyl ring is fully deuterated at positions 2, 2, 3, 3, 4, 4, 5, 5. This is typically achieved by starting with cyclopentanone (B42830) and subjecting it to extensive deuteration, followed by functionalization.

Deuteration of Cyclopentanone: Cyclopentanone can be treated with a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, under catalytic conditions (e.g., acid, base, or metal catalysis) to yield cyclopentanone-d₁₀. This process involves hydrogen-isotope exchange (HIE) reactions.

Formation of 1-Cyanocyclopentyl-d8: The deuterated cyclopentanone is then converted into the 1-cyanocyclopentyl-d8 moiety. This transformation can be achieved through various synthetic routes, such as reacting the ketone with a cyanating agent or via a multi-step sequence involving intermediate functionalization.

Synthesis of the Deuterated Aniline (B41778) Fragment: The deuterated 1-cyanocyclopentyl-d8 moiety is then coupled to a phenyl ring that will ultimately form the aniline portion of Apatinib. This typically involves reacting the cyanocyclopentyl derivative with a suitably functionalized benzene (B151609) derivative, such as 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine. This yields the key intermediate, 1-(4-aminophenyl)-2,2,3,3,4,4,5,5-d8-cyclopentylcarbonitrile.

Synthesis of the Nicotinamide (B372718) Core: The other major fragment, the 2-((pyridin-4-ylmethyl)amino)nicotinamide portion, is synthesized through established chemical routes. This involves functionalizing nicotinic acid or its derivatives with the 4-picolylamino group.

Amide Coupling: The deuterated aniline fragment (1-(4-aminophenyl)-2,2,3,3,4,4,5,5-d8-cyclopentylcarbonitrile) is then coupled with the activated nicotinic acid derivative using standard amide bond formation chemistry. This reaction forms the this compound free base.

Hydrochloride Salt Formation: Finally, the this compound free base is treated with hydrochloric acid (HCl) in a suitable solvent to precipitate this compound Hydrochloride, which enhances its solubility and stability.

Table 1: Plausible Multi-Step Synthesis Outline for this compound Hydrochloride

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1a | Deuteration of Cyclopentanone | Cyclopentanone, D₂O / Deuterated Solvent, Catalyst (e.g., acid, base, or metal catalyst) | Cyclopentanone-d₁₀ |

| 1b | Formation of 1-Cyanocyclopentyl-d8 | Cyclopentanone-d₁₀, Cyanating Agent (e.g., Tosyl Cyanide) | 1-Cyanocyclopentyl-d8 |

| 2 | Synthesis of Deuterated Aniline Fragment | 1-Cyanocyclopentyl-d8, 4-Fluoronitrobenzene, Base; followed by Nitro Reduction (e.g., H₂, Pd/C) | 1-(4-aminophenyl)-2,2,3,3,4,4,5,5-d8-cyclopentylcarbonitrile |

| 3 | Synthesis of Nicotinamide Core | Nicotinic Acid Derivative, 4-Aminomethylpyridine, Coupling Reagents | 2-((pyridin-4-ylmethyl)amino)nicotinic acid (or activated derivative) |

| 4 | Amide Coupling | Deuterated Aniline Fragment, Activated Nicotinamide Core, Coupling Agent (e.g., EDC, HATU) | This compound (free base) |

| 5 | Hydrochloride Salt Formation | This compound (free base), HCl in organic solvent | This compound Hydrochloride |

Key Intermediates and Reaction Pathways in Deuterium Incorporation

The primary site for deuterium incorporation in this compound is the cyclopentyl ring, specifically at the eight positions indicated in its chemical name: N-(4-(1-Cyanocyclopentyl-2,2,3,3,4,4,5,5-d8)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide synzeal.com.

Deuterium Incorporation Pathway: The introduction of deuterium typically occurs during the synthesis of the cyclopentyl precursor. Hydrogen-isotope exchange (HIE) reactions are a common strategy, where labile hydrogen atoms on a precursor molecule are exchanged with deuterium from a deuterated solvent or reagent. For cyclopentanone, this involves reacting it with D₂O or deuterated alcohols in the presence of a catalyst. The resulting deuterated cyclopentanone is then functionalized to incorporate the cyano group and the phenylamine moiety, preserving the deuterium labels.

Key Intermediates:

Cyclopentanone-d₁₀: The initial deuterated precursor, obtained from the deuteration of cyclopentanone.

1-Cyanocyclopentyl-d8: The functionalized deuterated cyclopentyl building block.

1-(4-aminophenyl)-2,2,3,3,4,4,5,5-d8-cyclopentylcarbonitrile: The crucial deuterated aniline fragment, which carries the isotopic label into the final Apatinib structure.

Deuterium Exchange and Isotopic Purity Considerations

Achieving high isotopic purity is paramount for the reliable use of deuterated compounds in research and pharmaceutical applications.

Deuterium Exchange Methods: Hydrogen-isotope exchange (HIE) is a principal method for introducing deuterium. This can be catalyzed by acids, bases, or transition metals (e.g., palladium, iridium) nih.govacs.orgd-nb.inforesearchgate.netmdpi.comchemrxiv.org. The choice of catalyst, solvent (e.g., D₂O, CD₃OD, CD₃CN), temperature, and reaction time are critical parameters that influence the extent and selectivity of deuterium incorporation. For the cyclopentyl ring, conditions that promote exchange at multiple positions are employed.

Isotopic Purity: Isotopic purity refers to the proportion of molecules in a sample that contain the specified number of deuterium atoms. In the case of this compound, the target is typically a high percentage of the d8 isotopologue. Incomplete exchange can lead to the presence of lower isotopologues (e.g., d7, d6), while over-exchange or exchange at unintended sites can also occur.

Analytical Techniques for Isotopic Purity:

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are essential for determining the mass-to-charge ratio of molecular ions, allowing for the identification and quantification of different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence or significant reduction of proton signals at the deuterated positions. Quantitative NMR (qNMR) can provide precise measurements of isotopic enrichment. ¹³C NMR can also confirm the presence of deuterium by observing characteristic splitting patterns or mass shifts.

LC-MS/MS: Liquid Chromatography coupled with Mass Spectrometry is often employed to separate and quantify the deuterated compound and potential isotopomeric impurities.

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Identifies isotopologues (e.g., d0, d1, ... d8), determines molecular weight, and can quantify relative abundance. |

| ¹H NMR Spectroscopy | Detects ¹H nuclei in a magnetic field; deuterated sites show reduced or absent proton signals. | Confirms structural integrity, identifies positions of deuterium incorporation, provides qualitative assessment. |

| Quantitative NMR (qNMR) | Integrates signals relative to an internal standard. | Precisely quantifies the percentage of deuterium incorporation and isotopic enrichment. |

| LC-MS/MS | Separates components by Liquid Chromatography, then analyzes by Mass Spectrometry. | Quantifies isotopic purity, separates and identifies isotopologues and potential process-related impurities. |

Purification and Isolation Techniques for Deuterated Apatinib

Following synthesis, rigorous purification is necessary to isolate this compound Hydrochloride with high chemical and isotopic purity.

Chromatographic Techniques: Column chromatography, particularly silica (B1680970) gel chromatography, is a standard method for separating the desired deuterated product from unreacted starting materials, side products, and incompletely deuterated species. High-Performance Liquid Chromatography (HPLC), including preparative HPLC, is often employed for final purification to achieve pharmaceutical-grade purity.

Crystallization: The formation of the hydrochloride salt facilitates crystallization. Recrystallization from appropriate solvent systems (e.g., ethanol, isopropanol, or mixtures with anti-solvents) is a crucial step to obtain the final product in a pure, crystalline form with consistent physical properties.

Filtration and Drying: After isolation by filtration, the purified this compound Hydrochloride is dried under vacuum, often at elevated temperatures, to remove residual solvents. Care must be taken during drying to avoid conditions that could lead to deuterium-hydrogen exchange if any labile deuterated positions were present, though the cyclopentyl ring deuteration is generally stable.

Compound List:

Apatinib

this compound

this compound Hydrochloride

Cyclopentanone

Cyclopentanone-d₁₀

1-Cyanocyclopentyl-d8

1-(4-aminophenyl)-2,2,3,3,4,4,5,5-d8-cyclopentylcarbonitrile

2-((pyridin-4-ylmethyl)amino)nicotinic acid

Advanced Analytical Methodologies for Apatinib and Apatinib D8 Quantification

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The establishment of a sensitive, selective, and reproducible LC-MS/MS method is a critical step in pharmacokinetic and toxicokinetic studies. Such methods allow for the precise measurement of drug concentrations in complex biological fluids like plasma and serum.

Bioanalytical Method Validation Parameters (Linearity, Precision, Accuracy, Selectivity)

Bioanalytical method validation is a comprehensive process that demonstrates that a particular method used for the quantitative measurement of analytes in a given biological matrix is reliable and reproducible for the intended use. nih.gov The validation process evaluates several key parameters to ensure the integrity of the analytical data. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. nih.gov For Apatinib (B926), a typical LC-MS/MS method demonstrates linearity over a specific concentration range, which is determined by preparing a series of calibration standards. For instance, a validated method for Apatinib in rat plasma has shown good linearity in the concentration range of 5-1000 ng/mL. nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. au.dk These parameters are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. For a validated Apatinib assay, both intra-day and inter-day precision are typically required to be within acceptable limits, generally a coefficient of variation (CV) of less than 15%. nih.govnih.gov Similarly, the accuracy should be within ±15% of the nominal concentration. nih.govnih.gov

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov In LC-MS/MS analysis, selectivity is achieved by a combination of chromatographic separation and the specific detection of precursor-to-product ion transitions in the mass spectrometer.

Interactive Table: Representative Bioanalytical Method Validation Parameters for Apatinib Quantification

| Validation Parameter | Specification | Typical Finding for Apatinib Assays |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 5 - 1000 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5-10 | 5 ng/mL nih.gov |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 6.5% nih.gov |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 6.5% nih.gov |

| Intra-day Accuracy (%) | 85-115% (80-120% at LLOQ) | ≤ 3.5% deviation nih.gov |

| Inter-day Accuracy (%) | 85-115% (80-120% at LLOQ) | ≤ 3.5% deviation nih.gov |

| Recovery (%) | Consistent and reproducible | > 80% nih.gov |

Role of Apatinib-d8 as an Internal Standard in Quantitative Analysis

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for the variability in sample preparation and instrument response. nih.gov An ideal IS has physicochemical properties very similar to the analyte. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative mass spectrometry. nih.gov

This compound is a deuterated form of Apatinib, where eight hydrogen atoms are replaced by deuterium (B1214612) atoms. This substitution results in a molecule that is chemically identical to Apatinib but has a higher mass. Because this compound co-elutes with Apatinib during chromatography and has the same ionization efficiency, it can effectively compensate for variations in extraction recovery and matrix effects. researchgate.net The use of a SIL-IS like this compound significantly improves the accuracy and precision of the assay, especially when dealing with complex biological matrices and low analyte concentrations. nih.gov A study on the quantification of imatinib (B729) using imatinib-d8 (B128419) demonstrated the successful application of a deuterated internal standard in a clinical setting. researchgate.net

Sample Preparation Techniques for Biological Matrices in Preclinical Studies

The direct injection of biological samples into an LC-MS/MS system is generally not feasible due to the presence of proteins and other endogenous components that can interfere with the analysis and damage the instrument. actapharmsci.com Therefore, sample preparation is a critical step to extract the analyte of interest from the complex matrix. The most common techniques used in preclinical studies for Apatinib analysis include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PP)

Protein precipitation is one of the simplest and fastest methods for sample preparation. researchgate.net It involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, or an acid to the biological sample (e.g., plasma or serum). nih.govresearchgate.net This causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the analyte and the internal standard is collected and can be directly injected into the LC-MS/MS system or further processed. For the analysis of Apatinib, protein precipitation with acetonitrile has been successfully employed. nih.gov

Table: Comparison of Common Protein Precipitation Agents

| Precipitating Agent | Advantages | Disadvantages |

| Acetonitrile | High protein removal efficiency, good recovery for many drugs. nih.gov | Can sometimes lead to less clean extracts compared to other methods. |

| Methanol | Effective for a wide range of compounds. | May not precipitate all proteins as effectively as acetonitrile. |

| Trichloroacetic Acid (TCA) | Effective precipitation, results in an aqueous supernatant. | Can cause degradation of acid-labile compounds. nih.gov |

| Perchloric Acid (PA) | Similar to TCA. | Potential for analyte degradation. nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. The analyte partitions into the organic phase, leaving interfering substances behind in the aqueous phase. After separation of the two phases, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. LLE can provide cleaner extracts than protein precipitation. actapharmsci.com A simple liquid-liquid extraction method has been developed and validated for the determination of Apatinib in rat plasma. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique. nih.gov It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to isolate the analyte from the sample matrix. The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. nih.gov SPE can provide very clean extracts and allows for the concentration of the analyte, which is particularly useful for detecting low concentrations. Various types of sorbents are available, allowing for the optimization of the extraction process for different analytes. nih.gov

Optimization of Chromatographic Separation Parameters

The successful quantification of Apatinib and this compound hinges on achieving efficient chromatographic separation from endogenous matrix components and potential metabolites. This requires meticulous optimization of the stationary phase, mobile phase, and other high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) parameters.

Stationary Phase Selection (e.g., C18 Columns)

The selection of the stationary phase is paramount for achieving adequate retention and selectivity. For the analysis of Apatinib, a moderately hydrophobic compound, reversed-phase columns are the industry standard. Specifically, C18 (octadecylsilane) columns are overwhelmingly favored due to their robust hydrophobic interaction capabilities, which effectively retain Apatinib and separate it from more polar interferences. researchgate.net

Various studies have successfully employed different C18 columns, demonstrating the versatility of this stationary phase. The choice often depends on the specific requirements of the assay, such as the need for high throughput or enhanced resolution. Columns with smaller particle sizes (e.g., sub-2 µm) are common in UPLC methods to achieve faster separations and sharper peaks. capes.gov.br

Mobile Phase Composition and Gradient Optimization

The mobile phase composition is tailored to achieve optimal retention, peak shape, and ionization efficiency. A typical mobile phase for Apatinib analysis consists of an aqueous component (Phase A) and an organic solvent (Phase B), most commonly acetonitrile. capes.gov.brnih.gov To improve peak symmetry and promote ionization in the mass spectrometer, additives are incorporated into the mobile phase. Formic acid is frequently used to acidify the mobile phase, which facilitates the protonation of Apatinib in positive ionization mode. capes.gov.br Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffers are also used to control pH and improve chromatographic consistency. capes.gov.brnih.govtexilajournal.com

Gradient elution is commonly employed to ensure that Apatinib is eluted with a sharp peak shape in a reasonable time, while also separating it from metabolites and matrix components that may have different polarities. The gradient typically starts with a higher proportion of the aqueous phase and progressively increases the organic phase concentration to elute the analyte. capes.gov.brresearchgate.net

Flow Rate and Run Time Considerations

The flow rate and total chromatographic run time are critical parameters that are balanced to optimize throughput without sacrificing analytical quality. Higher flow rates can shorten analysis time, which is advantageous in clinical settings requiring the processing of many samples. However, the flow rate must be compatible with the column dimensions and particle size to maintain separation efficiency and avoid excessive backpressure.

Modern UPLC-MS/MS methods are designed for speed, with total run times often falling below 10 minutes. This rapid analysis is crucial for therapeutic drug monitoring and pharmacokinetic studies. capes.gov.brnih.gov

Mass Spectrometric Detection Parameters and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry is the detection method of choice for quantifying Apatinib due to its exceptional sensitivity and selectivity. The use of this compound as an internal standard is perfectly suited for this technique, as it co-elutes with the unlabeled analyte but is distinguished by its higher mass. researchgate.net

Electrospray Ionization (ESI) Mode Optimization

Apatinib contains several nitrogen atoms that can be readily protonated, making it highly suitable for analysis by electrospray ionization (ESI) in the positive ion mode ([M+H]+). capes.gov.brnih.gov Optimization of ESI source parameters is essential to maximize the generation of the desired precursor ions and ensure stable and robust signal detection. Key parameters that are fine-tuned include the ion spray voltage, source temperature, and the pressures of the nebulizer and heater gases. For instance, in a method developed for multiple tyrosine kinase inhibitors, optimized parameters included an ion spray voltage of 5500 V and a source temperature of 500 °C. nih.gov Another method used a capillary voltage of 4.0 kV and a gas temperature of 350°C. researchgate.net These settings ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer.

Precursor and Product Ion Transitions for Apatinib and this compound

The cornerstone of quantitative analysis by tandem mass spectrometry is Multiple Reaction Monitoring (MRM). This technique provides superior selectivity by monitoring a specific fragmentation pathway for each compound. In an MRM experiment, the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from the fragmentation is selected in the third quadrupole.

For Apatinib, the protonated molecule has a mass-to-charge ratio (m/z) of 478.5. This precursor ion is fragmented to produce characteristic product ions, with the transition m/z 478.5 → 361.2 being a commonly monitored channel.

This compound is designed to be an ideal internal standard. The eight deuterium atoms increase its molecular weight by approximately 8 Da. Therefore, its protonated precursor ion ([M+H]+) appears at m/z 486.5. Since the deuterium labeling is on the stable cyanocyclopentyl ring, this portion of the molecule is typically retained in the major fragment. This results in a corresponding mass shift in the product ion. The expected MRM transition for this compound would therefore be m/z 486.5 → 369.2. Monitoring these unique transitions allows the instrument to quantify both the drug and its internal standard simultaneously and without interference.

Compound Reference Table

Collision Energy and Detector Settings

The optimization of mass spectrometry (MS) parameters is a critical step in developing a sensitive and specific quantitative assay. This involves the fine-tuning of collision energy (CE), declustering potential (DP), and other detector settings to ensure optimal fragmentation of the parent ion into a stable and abundant product ion. For the analysis of Apatinib and its deuterated internal standard, this compound, a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode is commonly utilized.

While specific data for the collision energy and detector settings for this compound are not widely available in the reviewed scientific literature, the parameters for Apatinib have been documented. The selection of a deuterated internal standard like this compound is advantageous as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and variations in sample processing. The mass transition for this compound would be expected to have a precursor ion with a mass increase corresponding to the number of deuterium atoms and would fragment to a product ion that may or may not retain the deuterium atoms, depending on the fragmentation pathway.

The typical mass transition for Apatinib involves the precursor ion [M+H]⁺ at m/z 398.1, which fragments to a major product ion at m/z 212.0. mdpi.com This fragmentation corresponds to the cleavage of the nicotinamide (B372718) amide bond. nih.gov The optimization of collision energy is crucial to achieve efficient fragmentation and maximize the signal of the product ion.

General detector settings that are often optimized for such analyses include the ion spray voltage, source temperature, collision gas pressure, and curtain gas flow. For instance, in a method developed for multiple tyrosine kinase inhibitors, these parameters were optimized to enhance sensitivity and specificity.

Table 1: Mass Spectrometry Parameters for Apatinib Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Declustering Potential (DP) |

| Apatinib | 398.1 | 212.0 | Data not consistently reported | Data not consistently reported |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: Specific values for Collision Energy and Declustering Potential for Apatinib and this compound are not consistently available in the public domain and are typically optimized for the specific instrument in use.

Application of Analytical Methods in Preclinical Pharmacokinetic and Metabolomic Research

Validated UPLC-MS/MS methods for Apatinib are instrumental in preclinical research, providing critical data on its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are foundational for understanding the drug's behavior in vivo and for predicting its clinical performance.

Preclinical Pharmacokinetic Studies:

Preclinical pharmacokinetic studies are routinely conducted in animal models such as mice and rats to determine key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

For instance, a study in rats administered a 40 mg/kg oral dose of Apatinib reported a Cmax of 382.30 ± 46.70 ng/mL, achieved at a Tmax of 2.5 ± 0.5 h. nih.gov Another study in rats receiving a 45 mg/kg oral dose showed that exposure to Apatinib could be influenced by external factors like X-ray radiation, which led to a significant decrease in plasma AUC. nih.gov In mice, a study investigating the interaction of Apatinib with docetaxel (B913) found that the plasma exposure level of Apatinib and its pharmacokinetic parameters were not significantly affected by the co-administration. researchgate.net

These studies highlight the utility of robust analytical methods in assessing not only the fundamental pharmacokinetic profile of Apatinib but also in evaluating potential drug-drug and drug-radiation interactions in a preclinical setting.

Table 2: Selected Preclinical Pharmacokinetic Parameters of Apatinib

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Rat | 40 mg/kg | Oral | 382.30 ± 46.70 | 2.5 ± 0.5 | 2389.7 ± 312.4 | Data not reported | nih.gov |

| Rat | 45 mg/kg | Oral | Data not reported | Data not reported | Decreased by 33.8% (0.5 Gy radiation) and 76.3% (2 Gy radiation) | Data not reported | nih.gov |

| Rat | 40 mg/kg | Oral | Increased with co-administration of oxycodone | Data not reported | Increased with co-administration of oxycodone | Data not reported | peerj.com |

| Mouse | 100 mg/kg/day | Oral | Data not reported | Data not reported | Data not reported | Data not reported | researchgate.net |

Note: The presented data is a selection from different studies and experimental conditions may vary.

Preclinical Metabolomic Research:

Metabolomic studies are crucial for identifying the metabolic pathways of a drug and characterizing its metabolites. For Apatinib, several metabolites have been identified in preclinical and clinical studies through the use of high-resolution mass spectrometry. nih.gov

The major biotransformation routes for Apatinib include hydroxylation, N-dealkylation, and N-oxidation. nih.gov A study investigating the metabolism of Apatinib in humans identified several major metabolites, including cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), and apatinib-25-N-oxide (M1-6). nih.gov Another study employing a gas chromatography-mass spectrometry (GC-MS) based metabolomics approach in mice bearing A549 xenografts revealed that Apatinib treatment led to a significant increase in 3-hydroxybutyric acid in the serum, tumor, and liver. researchgate.net This finding suggests that Apatinib may modulate endogenous metabolic pathways beyond its primary antiangiogenic mechanism.

The identification of these metabolites is essential for a comprehensive understanding of the drug's disposition and for assessing the potential pharmacological activity or toxicity of its metabolic products.

Preclinical Pharmacokinetic and Biotransformation Investigations of Apatinib and Its Deuterated Analog

Absorption, Distribution, and Elimination Profiling in Animal Models

Systemic Exposure and Bioavailability in Preclinical Species

Preclinical studies in animal models have characterized the systemic exposure of Apatinib (B926). In rats, after oral administration, the compound is absorbed, reaching peak plasma concentrations that are influenced by factors such as dose and co-administration with other agents. For instance, one study in Sprague-Dawley rats involved gavage administration of an apatinib solution at 45 mg/kg to investigate its pharmacokinetic profile nih.govcvmh.fr. Another study noted that in rats, co-administration of apatinib with oxycodone could significantly increase the maximum plasma concentration (Cmax) of oxycodone, suggesting an interaction in their pharmacokinetic profiles dntb.gov.ua. The clearance of apatinib can be moderate in rats, and oral bioavailability has been documented in various preclinical species, though specific percentage values for apatinib were not detailed in the provided search results nih.gov. Population pharmacokinetic models have been developed to understand the variability in apatinib exposure, suggesting that factors like cancer type can influence its absorption and exposure levels iapchem.orgsynzeal.com.

Tissue Distribution Dynamics in Experimental Models (e.g., Plasma, Kidney, Heart, Lung, Spleen, Intestine, Liver)

Following administration in animal models, Apatinib distributes to various tissues. Studies in rats have shown that Apatinib can be found in the liver and small intestine nih.govcvmh.frnih.gov. Research involving A549 xenograft mice demonstrated that Apatinib treatment led to significant metabolic changes in the serum, tumor, and liver, indicating its distribution and activity in these tissues wikipedia.org. Specifically, the compound was found to regulate fatty acid metabolism and increase the production of 3-hydroxybutyric acid in the liver wikipedia.org. In LoVo colon cancer xenograft mice, orally administered Apatinib was shown to inhibit tumor growth and affect the tumor microenvironment, further confirming its distribution to tumor tissues nih.gov. The tissue to plasma partition coefficients (Kp) for apatinib have been calculated using modeling approaches to predict its distribution into major organs nih.gov.

Impact of Radiation on Apatinib Pharmacokinetics in Preclinical Models

Research has demonstrated that X-ray radiation can significantly alter the pharmacokinetic behavior of Apatinib in preclinical models, a phenomenon known as "radiotherapy-pharmacokinetic" (RT-PK) nih.govcvmh.fr. In a study using a rat irradiation model, abdominal X-ray radiation was found to decrease the plasma exposure, tissue distribution, and excretion of Apatinib nih.govcvmh.frd-nb.info.

Following abdominal X-ray irradiation at doses of 0.5 and 2 Gy, the area under the curve (AUC0-t) of Apatinib in rat plasma was reduced by 33.8% and 76.3%, respectively nih.govcvmh.fr. This suggests a dose-dependent effect of radiation on Apatinib's systemic exposure nih.gov. The clearance (CL) and volume of distribution (Vd) of the drug were observed to increase in a manner that was positively correlated with the radiation dose nih.govcvmh.fr.

Radiation also had a notable effect on the tissue distribution of Apatinib. X-ray exposure significantly lowered the concentration of Apatinib in the liver and the small intestine nih.govcvmh.frnih.gov. Furthermore, radiation impacted the elimination of the drug. The cumulative excretion of Apatinib was reduced by 11.24% in feces and 86.17% in urine following abdominal X-ray radiation nih.govcvmh.fr. This suggests that radiation may enhance the biotransformation of Apatinib, leading to less of the parent drug being excreted nih.gov. These findings indicate that the RT-PK phenomenon affects Apatinib, potentially through changes in metabolic enzyme activity nih.govcvmh.fr.

Below is a table summarizing the pharmacokinetic parameters of Apatinib in rats with and without abdominal X-ray irradiation.

| Parameter | Control Group | 0.5 Gy Radiation Group | 2 Gy Radiation Group |

| AUC (0-t) (% decrease) | - | 33.8% | 76.3% |

| Cumulative Fecal Excretion (% decrease) | - | 11.24% | Not Specified |

| Cumulative Urine Excretion (% decrease) | - | 86.17% | Not Specified |

Data derived from studies in Sprague-Dawley rats nih.govcvmh.fr.

Identification and Characterization of Metabolites in Preclinical Systems

The biotransformation of Apatinib is extensive, involving a variety of metabolic pathways. In humans, systemically available apatinib is almost completely metabolized before excretion.

Oxidative Biotransformation Pathways (e.g., Hydroxylation, N-Dealkylation, N-Oxidation, Dioxygenation)

The primary routes of Apatinib's biotransformation involve several oxidative pathways. Key reactions identified include:

Hydroxylation: cis- and trans-cyclopentyl-3-hydroxylation and 16-hydroxylation are major metabolic reactions. This occurs on the cyclopentyl group of the molecule.

N-Dealkylation: This is another common metabolic pathway for Apatinib.

N-Oxidation: Pyridyl-25-N-oxidation is a documented biotransformation route.

Dioxygenation: This process also contributes to the metabolism of Apatinib.

In vitro studies have identified the specific enzymes responsible for these transformations. Apatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5, with lesser contributions from CYP2D6, CYP2C9, and CYP2E1 nih.gov. Nine major metabolites have been confirmed through comparison with reference standards. The main circulating metabolites resulting from these oxidative processes include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), and apatinib-25-N-oxide (M1-6).

Conjugation Reactions (e.g., O-Glucuronidation)

Following oxidative metabolism, particularly hydroxylation, Apatinib metabolites undergo Phase II conjugation reactions, most notably O-glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxylated metabolites, which increases their water solubility and facilitates their elimination from the body.

The formation of glucuronide conjugates is a significant pathway for Apatinib. The major circulating metabolite found in humans is the pharmacologically inactive E-3-hydroxy-apatinib-O-glucuronide (M9-2). At steady-state, the exposure to this glucuronide metabolite was 125% that of the parent Apatinib, highlighting the importance of this conjugation pathway.

The enzymes responsible for this reaction have been identified as UDP-glucuronosyltransferases (UGTs). UGT2B7 is the main enzyme responsible for the formation of the major M9-2 glucuronide, while both UGT1A4 and UGT2B7 are involved in the formation of Z-3-hydroxy-apatinib-O-glucuronide (M9-1).

The table below lists the major metabolites of Apatinib and the enzymes involved in their formation.

| Metabolite ID | Metabolite Name | Metabolic Pathway | Key Enzymes |

| M1-1 | E-3-hydroxy-apatinib | Hydroxylation | CYP3A4/5, CYP2D6, CYP2C9, CYP2E1 |

| M1-2 | Z-3-hydroxy-apatinib | Hydroxylation | CYP3A4/5, CYP2D6, CYP2C9, CYP2E1 |

| M1-6 | Apatinib-25-N-oxide | N-Oxidation | CYP3A4/5, CYP2D6, CYP2C9, CYP2E1 |

| M9-1 | Z-3-hydroxy-apatinib-O-glucuronide | O-Glucuronidation | UGT1A4, UGT2B7 |

| M9-2 | E-3-hydroxy-apatinib-O-glucuronide | O-Glucuronidation | UGT2B7 |

Data sourced from human metabolism studies.

Structural Elucidation of Primary and Secondary Metabolites

Preclinical investigations have revealed that Apatinib undergoes extensive metabolism, resulting in numerous metabolites. researchgate.net The primary biotransformation routes include hydroxylation, N-dealkylation, N-oxidation, and subsequent glucuronidation. researchgate.netdovepress.com Nine major metabolites have been identified and structurally characterized.

The main metabolic pathways are:

Hydroxylation: cis- and trans-hydroxylation of the cyclopentyl ring is a major pathway, leading to the formation of cis-3-hydroxy-apatinib (M1-1) and trans-3-hydroxy-apatinib (M1-2). researchgate.net

N-Oxidation: Oxidation of the pyridine nitrogen results in the formation of apatinib-25-N-oxide (M1-6). researchgate.net

N-dealkylation: Cleavage of the alkyl group attached to the nitrogen atom is another identified pathway. researchgate.net

Dioxygenation and 16-hydroxylation: These represent other oxidative modifications of the parent molecule. researchgate.net

These primary (Phase I) metabolites can then undergo secondary (Phase II) metabolism. The most significant secondary pathway is O-glucuronidation, where the hydroxylated metabolites are conjugated with glucuronic acid. This leads to the formation of metabolites such as cis-3-hydroxy-apatinib-O-glucuronide (M9-2) and trans-3-hydroxy-apatinib-O-glucuronide (M9-1). researchgate.net Of these, M9-2 has been identified as the major circulating metabolite in humans, although it is considered pharmacologically inactive. researchgate.net In contrast, the primary metabolite M1-1 retains some pharmacological activity.

Table 1: Major Metabolites of Apatinib and Their Formation Pathways

| Metabolite ID | Metabolite Name | Metabolic Reaction |

|---|---|---|

| M1-1 | cis-3-hydroxy-apatinib | cis-cyclopentyl-3-hydroxylation |

| M1-2 | trans-3-hydroxy-apatinib | trans-cyclopentyl-3-hydroxylation |

| M1-6 | Apatinib-25-N-oxide | Pyridyl-25-N-oxidation |

| M9-1 | trans-3-hydroxy-apatinib-O-glucuronide | O-glucuronidation of M1-2 |

| M9-2 | cis-3-hydroxy-apatinib-O-glucuronide | O-glucuronidation of M1-1 |

Data sourced from Ding et al., 2013. researchgate.net

Metabolic Enzyme Systems and Reaction Mechanisms

The biotransformation of Apatinib is mediated by a concert of metabolic enzyme systems, primarily involving the Cytochrome P450 superfamily for Phase I reactions and UDP-glucuronosyltransferases for Phase II reactions.

In vitro studies using human liver microsomes and recombinant human CYP enzymes have definitively identified the key contributors to Apatinib's oxidative metabolism. researchgate.netnih.gov

CYP3A4/5: These isoforms are the principal enzymes responsible for the metabolism of Apatinib. researchgate.netnih.gov They mediate the major hydroxylation and N-dealkylation pathways. The significant role of CYP3A4 is underscored by drug-drug interaction studies showing that potent inhibitors or inducers of CYP3A4 can substantially alter Apatinib's plasma concentrations. nih.gov

Beyond the CYP system, Phase II conjugation reactions are crucial for the metabolism and excretion of Apatinib's primary metabolites.

UDP-Glucuronosyltransferases (UGTs): Glucuronidation is the main Phase II pathway for Apatinib. researchgate.net Specifically, the hydroxylated metabolites M1-1 and M1-2 are conjugated by UGT enzymes. Studies have identified UGT1A4 and UGT2B7 as being responsible for the formation of trans-3-hydroxy-apatinib-O-glucuronide (M9-1), while UGT2B7 is the main enzyme forming the major circulating metabolite, cis-3-hydroxy-apatinib-O-glucuronide (M9-2). researchgate.net This process significantly increases the water solubility of the metabolites, facilitating their elimination from the body.

Preclinical Drug-Drug Interaction Investigations

Given that Apatinib is metabolized by multiple CYP enzymes and is often used in combination chemotherapy, understanding its potential for drug-drug interactions (DDIs) is critical.

While the combination of Apatinib and Docetaxel (B913) has been investigated in clinical settings and xenograft models for synergistic anti-tumor effects, specific preclinical studies detailing the influence of Docetaxel on Apatinib's pharmacokinetics in animal models are not extensively documented in the public literature. nih.gov However, one study in A549 xenograft nude mice did find that Apatinib significantly increased the concentration of Docetaxel in tumors without increasing its concentration in serum or major organs. nih.gov This suggests a localized interaction, potentially through the inhibition of drug efflux transporters like P-glycoprotein in the tumor tissue, rather than a systemic pharmacokinetic interaction involving metabolic enzymes. nih.gov

Preclinical animal models using other co-administered agents have demonstrated Apatinib's potential to cause systemic pharmacokinetic interactions. For example, in rat models, Apatinib has been shown to inhibit the metabolism of drugs like oxycodone and tramadol, leading to increased plasma exposure of these co-administered agents.

In vitro studies using human and rat liver microsomes have extensively characterized Apatinib as a perpetrator of DDIs through the inhibition of various CYP enzymes.

Enzyme Inhibition: Apatinib has been identified as an inhibitor of several key drug-metabolizing enzymes. It acts as a competitive inhibitor of CYP2B6 and CYP2D6, a noncompetitive inhibitor of CYP2C9, and a mixed-type inhibitor of CYP3A4. nih.gov The inhibitory potential extends to its major metabolites, M1-1 and M1-2, which also exhibit inhibitory activity against multiple CYP isozymes, particularly CYP2B6, CYP2C9, CYP2D6, and CYP3A4/5. nih.gov This indicates that both the parent drug and its metabolites can contribute to clinical DDIs when co-administered with drugs that are substrates for these enzymes. nih.gov The potent inhibition of CYP2C9 and CYP3A4, in particular, suggests a high risk for interactions with substrates of these enzymes. researchgate.net

Table 2: In Vitro Inhibition of Human CYP Isozymes by Apatinib

| CYP Isozyme | Inhibition Type | Kᵢ (μM) | Probe Substrate/System |

|---|---|---|---|

| CYP2B6 | Competitive | 3.84 | Human Liver Microsomes |

| CYP2C9 | Noncompetitive | 0.71 | Human Liver Microsomes |

| CYP2D6 | Competitive | 5.41 | Human Liver Microsomes |

| CYP3A4 | Mixed | 11.50 | Human Liver Microsomes |

Data sourced from Bao et al., 2018. nih.gov

Enzyme Induction: While the inhibitory profile of Apatinib is well-documented, preclinical data regarding its potential to induce CYP enzymes are not widely reported in the reviewed scientific literature. The primary interaction risk identified in preclinical systems is through metabolic inhibition.

Physiologically-Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. This methodology integrates physicochemical properties of the drug with physiological and anatomical data of the species being studied to predict the drug's concentration-time profile in various tissues and organs. While PBPK models for apatinib have been developed and validated for human applications, publicly available scientific literature detailing the development and validation of specific PBPK models for apatinib in preclinical species such as rats and dogs is limited. However, general principles of preclinical PBPK model development can be applied to understand how such models for apatinib would be constructed and utilized.

The development of a preclinical PBPK model for apatinib would involve a "bottom-up" approach, starting with the collection of in vitro and in silico data. This includes parameters such as the drug's solubility, permeability, plasma protein binding, and metabolic stability in liver microsomes of the preclinical species. For instance, in vitro studies using rat liver microsomes have been conducted to investigate the metabolism of apatinib. nih.govnih.gov

This initial data would be integrated into a generic PBPK model structure for the specific preclinical species, which includes compartments representing various organs and tissues interconnected by blood flow. The model would then be refined and validated by comparing its predictions with in vivo pharmacokinetic data obtained from preclinical studies in that species. Studies on the pharmacokinetics of apatinib in rats have provided essential data, such as plasma concentration-time profiles following oral administration, which are crucial for the validation of a PBPK model. frontiersin.org

One such study investigated the effects of X-ray radiation on the pharmacokinetics of apatinib in Sprague-Dawley rats. Following a single oral gavage dose of 45 mg/kg, the concentration of apatinib in plasma and various tissues was measured. The results showed that abdominal X-ray irradiation led to a significant decrease in the plasma exposure of apatinib, as indicated by a reduction in the area under the curve (AUC). frontiersin.org Specifically, the AUC0-t in rat plasma decreased by 33.8% and 76.3% at radiation doses of 0.5 and 2 Gy, respectively. frontiersin.org This was accompanied by an increase in clearance (CL) and volume of distribution (Vd). frontiersin.org Such in vivo data are invaluable for building and verifying a PBPK model that can simulate the drug's disposition under different physiological conditions.

The validated preclinical PBPK model could then be used for several applications, including:

Interspecies scaling: Predicting human pharmacokinetics from preclinical data.

Investigating drug-drug interactions: Simulating the effect of co-administered drugs on apatinib's pharmacokinetics.

Understanding the impact of physiological changes: Modeling how factors like disease state or genetic polymorphisms might alter drug disposition.

While specific PBPK models for apatinib in preclinical species are not readily found in published literature, the foundational pharmacokinetic and metabolic data from animal studies exist and would serve as the basis for the development of such models.

Regarding Apatinib-d8 , a deuterated analog of apatinib, there is no information available in the scientific literature regarding its use in preclinical PBPK modeling or biotransformation studies. Deuterated compounds are most commonly utilized as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of the parent drug in biological matrices.

Molecular and Cellular Pharmacodynamics of Apatinib in Preclinical Models

Primary Molecular Target Engagement and Selectivity

Apatinib's primary mechanism of action involves the inhibition of intracellular tyrosine kinases by competing for the ATP-binding site. This interaction blocks the phosphorylation and subsequent activation of these kinases.

VEGFR-2 is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. Apatinib (B926) exhibits potent and selective inhibition of VEGFR-2. Preclinical biochemical assays have demonstrated Apatinib's high affinity for VEGFR-2, with reported half-maximal inhibitory concentration (IC50) values in the nanomolar range, indicating strong inhibitory activity portico.orgresearchgate.net. This inhibition effectively blocks VEGF-mediated signaling, thereby suppressing endothelial cell migration, proliferation, and the formation of new blood vessels arvojournals.orgoncotarget.comspandidos-publications.comdovepress.comwjgnet.comelevartx.com.

| Target | IC50 (µM) | IC50 (nM) | Selectivity Notes | References |

| VEGFR-2 | 0.001 | 10 | Potent and selective inhibitor | portico.orgresearchgate.net |

| VEGFR-2 | 16 | Highly potent and selective inhibitor | researchgate.net |

Beyond VEGFR-2, Apatinib also demonstrates inhibitory activity against other receptor tyrosine kinases, including c-Kit, c-Src, and Ret. While its selectivity for VEGFR-2 is pronounced, its ability to modulate these additional kinases contributes to its broader anti-cancer effects. Preclinical studies have quantified the inhibitory potency against these targets, revealing IC50 values in the low micromolar to nanomolar range.

| Target | IC50 (µM) | IC50 (nM) | References |

| Ret | 0.013 | 13 | portico.org |

| c-Kit | 0.429 | 429 | portico.org |

| c-Src | 0.53 | 530 | portico.org |

| PDGFR-β | dovepress.comwjgnet.comunits.it |

Emerging research has identified Apatinib's activity against certain non-VEGFR-2 targets, notably the BRAF V600E mutation. Kinase screening studies have indicated that Apatinib can effectively inhibit tumor cells harboring this specific mutation. This suggests a potential role for Apatinib in treating cancers with this genetic alteration, independent of its VEGFR-2 inhibitory function nih.govresearchgate.netnih.gov.

Downstream Signaling Pathway Modulation in Cellular Systems

Apatinib's inhibition of key RTKs leads to the disruption of critical intracellular signaling cascades that drive tumor growth, survival, and angiogenesis.

By inhibiting VEGFR-2, Apatinib effectively dampens the downstream signaling events initiated by VEGF. This includes the suppression of VEGF-induced proliferation, migration, and tube formation in endothelial cells arvojournals.orgoncotarget.comspandidos-publications.comwjgnet.com. Preclinical studies have shown that Apatinib treatment leads to a significant reduction in the phosphorylation of VEGFR-2, thereby interrupting the autocrine VEGF loop that supports tumor survival and growth spandidos-publications.comnih.govamegroups.cn.

Apatinib's influence extends to major intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. These pathways are frequently dysregulated in cancer and are crucial for cell proliferation, survival, and metabolism.

Preclinical data demonstrate that Apatinib treatment can lead to the downregulation of phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as their upstream regulators like p-PI3K and p-mTOR units.itnih.govnih.govamegroups.cnnih.gov. This modulation of the MAPK/ERK and PI3K/Akt pathways contributes to Apatinib's anti-proliferative and pro-apoptotic effects in various cancer cell lines and preclinical models nih.govresearchgate.netnih.govamegroups.cnnih.govnih.govresearchgate.netmdpi.com.

| Pathway Component | Effect of Apatinib Treatment | Key Pathways Affected | References |

| p-VEGFR-2 | Decreased | VEGF Signaling | oncotarget.comamegroups.cn |

| p-ERK | Decreased | MAPK/ERK | portico.orgoncotarget.comunits.itnih.govresearchgate.netnih.govamegroups.cnnih.govresearchgate.netmdpi.com |

| p-AKT | Decreased | PI3K/Akt | units.itnih.govnih.govamegroups.cnnih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov |

| p-PI3K | Decreased | PI3K/Akt | nih.gov |

| p-mTOR | Decreased | PI3K/Akt/mTOR | units.itnih.govnih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov |

| STAT3 | Inactivated | STAT3 | oncotarget.com |

| BRAF V600E | Inhibited | MAPK/ERK | nih.govresearchgate.netnih.govmdpi.comresearchgate.net |

Upon reviewing the available scientific literature, "Apatinib-d8" is primarily identified as a deuterated internal standard used for the quantification of Apatinib in biological samples, particularly in pharmacokinetic and bioanalytical studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). There is no substantial published research focusing specifically on the distinct pharmacodynamic effects or cellular mechanisms of "this compound" itself in preclinical cancer models.

The pharmacodynamic properties discussed in scientific literature pertain to Apatinib, the parent compound. Therefore, an article focusing solely on the pharmacodynamics of "this compound" cannot be generated based on current scientific data.

If the intention was to discuss the pharmacodynamics of Apatinib, please clarify, and an article focusing on Apatinib's cellular effects in preclinical cancer models can be provided.

Preclinical Efficacy Investigations and Mechanisms of Resistance

In Vitro Anti-tumor Activity in Cell Lines

Apatinib (B926) has shown in vitro anti-tumor activity by suppressing the kinase activities of VEGFR-2, c-Kit, and c-Src, and inhibiting cellular phosphorylation of these targets dovepress.com. Studies have indicated that apatinib can inhibit the proliferation, migration, and invasion of various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) cells, apatinib has been shown to inhibit growth, migration, cell cycle progression, and induce apoptosis, particularly in cells with the BRAF V600E mutation nih.gov. In hepatocellular carcinoma (HCC) cells, apatinib has also demonstrated antiproliferative and proapoptotic effects dovepress.com.

Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

Combination with Immunotherapeutic Modalities (Conceptual Framework in Preclinical Studies)There is a conceptual framework and emerging preclinical evidence supporting the combination of apatinib with immunotherapeutic modalities. Apatinib's ability to modulate the tumor microenvironment, such as promoting T-cell infiltration and potentially improving the suppressive microenvironment, suggests a synergistic potential with immune checkpoint inhibitorsfrontiersin.orgmdpi.com. Preclinical studies propose that combining apatinib with immune checkpoint blockade (ICB) can enhance immune responses in colorectal cancer by decreasing PD-L1 expression and increasing CD8+ T cell infiltrationmdpi.com. Furthermore, low-dose apatinib has been shown in preclinical models to optimize the tumor microenvironment and potentiate the anti-tumor effect of PD-1 blockadedovepress.com.

Compound List:

Apatinib

Apatinib-d8 (primarily used as an analytical standard)

5-fluorouracil (B62378) (5-FU)

Cisplatin

Pemetrexed

Irinotecan

Gemcitabine

Carboplatin

Paclitaxel

Camrelizumab

Sunitinib

Gefitinib

Palbociclib

Regorafenib

Nintedanib

Fruquintinib

Anlotinib

PD-1 inhibitor

CTLA-4 bispecific antibody

EGFR-TKI (Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors)

S-1

Novel Drug Delivery Systems and Formulations for Apatinib Research Aspects

Nanoparticle-Based Delivery Approaches

Nanoparticle-based delivery systems offer a promising strategy to overcome the limitations of free Apatinib (B926) by improving its solubility, stability, and tumor-specific accumulation. These systems can encapsulate the drug, providing controlled release and protecting it from premature degradation echemi.comnih.govresearchgate.netnih.gov.

Metal-Organic Frameworks (MOFs) as Drug Carriers

Metal-Organic Frameworks (MOFs) have emerged as versatile platforms for drug delivery due to their high porosity, tunable structures, and large surface areas, enabling high drug loading capacities tandfonline.comnih.govwpmucdn.com. Research has explored MOFs for Apatinib delivery, demonstrating their potential for enhanced therapeutic outcomes.

One study developed a multifunctional drug-delivery system using MIL-100 MOFs coated with a metal polyphenol network (MIL-100@Apa@MPN) for Apatinib (Apa) dovepress.comtandfonline.comnih.govnih.gov. This system demonstrated a drug-loading (DL) of 28.33% and an encapsulation efficiency (EE) of 85.01% tandfonline.comnih.govnih.gov. The MOF formulation exhibited pH-responsive drug release, with significantly higher Apatinib release at pH 5.0 (73.72% over 72 hours) compared to pH 7.4 (42.31% over 72 hours), indicating its potential for targeted delivery in the acidic tumor microenvironment dovepress.comtandfonline.comnih.govnih.gov. Another MOF formulation, PFP-Apa-MOF (Perfluoropentane/Apatinib-encapsulated MOF), showed an encapsulation percentage of Apatinib at 69.7% researchgate.netresearchgate.net.

Table 1: Performance of Apatinib-Loaded MOF Formulations

| MOF Formulation | Drug Loading (DL) | Encapsulation Efficiency (EE) | Release at pH 5.0 (72h) | Release at pH 7.4 (72h) | Hydrodynamic Size (nm) | Zeta Potential (mV) |

| MIL-100@Apa@MPN | 28.33% | 85.01% | 73.72% | 42.31% | 386.6 ± 8.3 | -31.6 ± 10.6 |

| PFP-Apa-MOF | 69.7% (Encaps. %) | N/A | N/A | N/A | 293.3 ± 6.8 (TEM) | -28.4 ± 9.8 |

Polymeric Nanoparticles and Liposomal Formulations

Polymeric nanoparticles and liposomes are widely investigated for their ability to encapsulate and deliver therapeutic agents, including Apatinib echemi.comnih.govresearchgate.netnih.govdovepress.com. These systems can be engineered to improve drug solubility, prolong circulation time, and target specific tissues nih.govnih.gov.

Research has focused on developing liposomal formulations for Apatinib. For instance, cyclic RGD peptide-modified liposomes (cRGD-Lipo-PEG/Apa) were prepared for targeted oral administration. These liposomes exhibited suitable particle sizes (approximately 162.3 nm), good colloidal stability, and sustained drug release. They achieved a drug loading of 4.93±0.07% and an encapsulation efficiency of 92.79±0.41% nih.gov. The release profile demonstrated sustained release over 72 hours, with approximately 30% of the drug released, and showed pH-dependent release characteristics nih.gov.

Human serum albumin (HSA)-conjugated polyethylene (B3416737) glycol (PEG) nanoparticles (Apa-HSA-PEG) were investigated for the delivery of water-insoluble Apatinib, particularly for ocular applications, demonstrating inhibition of VEGF-induced retinal vascular leakage dovepress.com. Generally, polymeric nanoparticles can range from tens to hundreds of nanometers, offering advantages such as improved drug solubility, stability, and targeted delivery researchgate.netnih.gov.

Table 2: Characteristics of Apatinib-Loaded Liposomal and Polymeric Nanoparticles

| Nanoparticle Type | Formulation Example | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Notes |

| Liposomes | cRGD-Lipo-PEG/Apa | ~162.3 | 4.93 ± 0.07 | 92.79 ± 0.41 | Negative | Targeted delivery, sustained release |

| HSA-PEG Nanoparticles | Apa-HSA-PEG | Not specified | Not specified | Not specified | Not specified | Ocular delivery, inhibition of leakage |

| Polymeric Nanoparticles (General) | Various | Tens to hundreds | Varies | Varies | Varies | Improved solubility, stability, targeting |

Design of pH-Responsive and Targeted Delivery Systems

The tumor microenvironment, often characterized by lower pH compared to normal tissues, presents an opportunity for designing pH-responsive drug delivery systems. Such systems can trigger drug release specifically within the tumor site, enhancing efficacy and reducing systemic exposure dovepress.comfrontiersin.orgtandfonline.comnih.govresearchgate.netrsc.org.

The MIL-100@Apa@MPN MOF formulation exhibits pH-responsive behavior, releasing a significantly higher percentage of Apatinib at pH 5.0 compared to pH 7.4 dovepress.comtandfonline.comnih.govnih.gov. This differential release is attributed to the pH-sensitive nature of the metal polyphenol network coating, which facilitates drug liberation in acidic conditions characteristic of tumor tissues dovepress.comtandfonline.comnih.gov.

Targeted delivery strategies are also crucial. The incorporation of targeting ligands, such as cyclic RGD peptides onto liposomes, has been shown to enhance cellular uptake and tumor-specific delivery of Apatinib nih.gov. Furthermore, research into dual-pH responsive core-shell particles for co-delivery of Apatinib and doxorubicin (B1662922) highlights the ongoing development of sophisticated systems designed to respond to specific biological cues for controlled drug release researchgate.net. Nanoparticle-mediated targeted delivery systems are considered essential for overcoming Apatinib's inherent lack of tumor specificity and potential multi-organ toxicity frontiersin.org.

Characterization Techniques for Advanced Formulations

Rigorous characterization is essential to ensure the quality, stability, and performance of advanced drug delivery systems. Key techniques include particle size analysis, zeta potential measurements, and morphological characterization.

Particle Size and Zeta Potential Analysis

Particle size and zeta potential are critical physicochemical properties that significantly influence a nanoparticle's stability, circulation time, cellular uptake, and drug release kinetics bioline.org.brizon.comnih.gov.

Particle Size: Dynamic Light Scattering (DLS) is commonly used to determine particle size and size distribution. For the MIL-100@Apa@MPN formulation, the hydrodynamic size was reported as 386.6 ± 8.3 nm, while Transmission Electron Microscopy (TEM) revealed smaller particle sizes of 293.3 ± 6.8 nm researchgate.netresearchgate.net. Liposomal formulations for Apatinib have shown particle sizes around 150-160 nm nih.gov. Polymeric nanoparticles generally fall within the range of tens to hundreds of nanometers researchgate.netnih.gov.

Zeta Potential: Zeta potential provides information about the surface charge of nanoparticles, which is crucial for assessing colloidal stability and predicting interactions with biological systems bioline.org.brizon.comnih.gov. Highly negative or positive zeta potentials typically indicate greater stability due to electrostatic repulsion between particles, preventing aggregation bioline.org.brizon.com. The MIL-100@Apa@MPN formulation exhibited zeta potentials of -31.6 ± 10.6 mV researchgate.netresearchgate.net, and liposomal formulations also reported negative zeta potentials, indicating good stability nih.gov. Techniques like Tunable Resistive Pulse Sensing (TRPS) offer high-resolution, single-particle analysis for more accurate zeta potential measurements izon.com.

Table 3: Characterization Data for Apatinib Delivery Systems

| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Technique(s) Used | Reference(s) |

| MIL-100@Apa@MPN (MOF) | 386.6 ± 8.3 (Hydrodynamic) | -31.6 ± 10.6 | DLS, TEM | researchgate.netresearchgate.net |

| 293.3 ± 6.8 (TEM) | ||||

| PFP-Apa-MOF (MOF) | 293.3 ± 6.8 (TEM) | -28.4 ± 9.8 | TEM | researchgate.netresearchgate.net |

| cRGD-Lipo-PEG/Apa (Lip.) | ~162.3 | Negative | DLS | nih.gov |

| PTX/LPB-Lps (Lip.) | 123.54 ± 4.35 (PTX-Lps) | Not specified | DLS | japsonline.com |

| 121.97 ± 5.33 (LPB-Lps) | ||||

| 160-189 (PTX/LPB-Lps) |

Spectroscopic and Diffraction Techniques (e.g., XRD, XPS)

Characterizing novel Apatinib formulations is essential to understand their physical properties, molecular interactions, and structural integrity. Spectroscopic and diffraction techniques are paramount in this process.

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of solid materials. For Apatinib formulations, such as nanoparticles or solid dispersions, XRD patterns can reveal whether the drug remains crystalline, becomes amorphous, or forms new crystalline structures within the delivery system nih.govresearchgate.netresearchgate.net. Powder X-ray diffraction (PXRD) specifically provides information about the crystallographic phases present, their crystallinity, and lattice parameters, which can influence drug solubility and release rates nih.govnih.govdovepress.com. Studies involving Apatinib-loaded metal-organic frameworks (MOFs) have utilized XRD to confirm the structural characteristics of the nanoparticles nih.govnih.govdovepress.com.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information. For Apatinib formulations, XPS is instrumental in analyzing surface chemistry, identifying the presence and valence states of elements within nanoparticles, and elucidating drug-polymer interactions nih.govresearchgate.netresearchgate.netmdpi.comnsf.gov. For instance, XPS has been employed to study acid-base interactions in Apatinib solid dispersions by detecting shifts in the binding energies of nitrogen atoms, indicating protonation and interaction with acidic polymers mdpi.com. XPS analysis on Apatinib-loaded MOF nanoparticles has confirmed the presence of key elements like iron, carbon, and oxygen on their surfaces nih.gov.

Other spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and various microscopy techniques (TEM, SEM) are also commonly used in conjunction with XRD and XPS to provide a comprehensive understanding of the formulation's physical and chemical characteristics nih.govresearchgate.netresearchgate.netdovepress.com.

In Vitro Drug Release Kinetics and Preclinical In Vivo Evaluation of Novel Formulations

The efficacy of Apatinib delivery systems is critically dependent on their ability to release the drug in a controlled and targeted manner, and to demonstrate therapeutic benefit in preclinical models.

In Vitro Drug Release Kinetics: Studies have investigated the release profiles of Apatinib from various nanocarrier systems, such as metal-organic frameworks (MOFs) and lipid-based nanoparticles. For Apatinib-loaded MOFs (MIL-100@Apa@MPN), research has demonstrated pH-responsive drug release nih.govnih.govdovepress.com. At physiological pH (7.4), the drug release was observed to be gradual, with approximately 42.31% of Apatinib released over 72 hours. In contrast, under acidic conditions (pH 5.0), simulating the tumor microenvironment, a significantly faster release rate was observed, with around 73.72% of Apatinib released within the same timeframe nih.govnih.govdovepress.com. This pH-dependent release mechanism is designed to enhance drug accumulation at tumor sites.

Other formulations, such as lipid-film-coated Prussian blue nanoparticles, have also shown promising in vitro release characteristics, contributing to synergistic inhibition of cancer cell proliferation and metastasis researchgate.net.

Data Table: In Vitro Apatinib Release from MIL-100@Apa@MPN Nanoparticles

| Formulation | pH | Time (hours) | Cumulative Drug Release (%) |

| MIL-100@Apa@MPN | 7.4 | 72 | 42.31 |

| MIL-100@Apa@MPN | 5.0 | 72 | 73.72 |

Preclinical In Vivo Evaluation: The therapeutic potential of novel Apatinib formulations has been assessed in preclinical animal models. Studies evaluating Apatinib-loaded MOF nanoparticles (MIL-100@Apa@MPN) in H22 tumor-bearing mice demonstrated significant inhibition of tumor growth compared to control groups nih.govnih.govdovepress.com. These formulations also showed an attenuation of side effects, contributing to enhanced therapeutic effects nih.govnih.govdovepress.com.

Furthermore, research on lipid-film-coated Prussian blue nanoparticles co-loaded with Apatinib and another therapeutic agent showed superior anti-tumor growth and liver metastasis inhibition in relevant cancer models, attributed to improved penetration into tumor tissues and synergistic effects researchgate.net. Nano-drug delivery systems, in general, are designed to precisely target tumor cells, prolong drug circulation, and inhibit tumor growth, thereby improving clinical outcomes frontiersin.org.

Future Research Directions and Advanced Applications of Apatinib D8

Further Exploration of Deuteration's Impact on Apatinib (B926) Pharmacokinetics

The substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. researchgate.net Deuteration strengthens the carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes. nih.gov This can lead to a reduced rate of metabolism, potentially improving a drug's pharmacokinetic profile. nih.gov Apatinib is metabolized predominantly by cytochrome P450 enzymes, specifically CYP3A4/5 and CYP2D6. nih.gov

| Parameter | Expected Impact of Deuteration on Apatinib-d8 | Rationale |

| Metabolic Clearance | Decrease | The Carbon-Deuterium bond is stronger and less susceptible to enzymatic cleavage by CYP450 enzymes. nih.gov |

| Half-life (t½) | Increase | Slower metabolism leads to a longer persistence of the compound in circulation. nih.gov |

| Area Under the Curve (AUC) | Increase | Reduced clearance results in greater overall drug exposure over time. nih.gov |

| Maximum Concentration (Cmax) | Potential Increase | Slower first-pass metabolism could lead to higher peak plasma concentrations. |

| Metabolic Profile | Potential Alteration | Deuteration might shift metabolism away from the deuterated site, potentially favoring other metabolic routes ("metabolic switching"). nih.gov |

Development of this compound as a Standard in Broader Bioanalytical Platforms

This compound is an ideal internal standard for the quantification of Apatinib in biological samples using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comcvmh.fr An internal standard is essential for accurate and precise quantification, as it corrects for variations during sample preparation and analysis. neliti.com Deuterated standards are considered the gold standard because they co-elute with the non-labeled analyte and exhibit nearly identical chemical and physical properties, but are distinguishable by their higher mass. nih.gov

The development of robust and validated bioanalytical methods using this compound is fundamental for a wide range of applications. nih.govresearchgate.net These methods are critical for:

Clinical Pharmacokinetic Studies: Accurately measuring Apatinib concentrations in patient plasma to understand its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govresearchgate.net

Therapeutic Drug Monitoring (TDM): Enabling the potential for individualized dosing by correlating plasma concentrations with clinical efficacy and outcomes. nih.gov

Preclinical Research: Quantifying Apatinib levels in various biological matrices (plasma, tissues) from animal models to support toxicology, efficacy, and drug-drug interaction studies. nih.govresearchgate.net

Future efforts will focus on expanding the use of this compound to validate analytical methods across a broader array of platforms and biological matrices, ensuring that research and clinical labs can reliably measure Apatinib concentrations. d-nb.info

| Feature of this compound | Advantage in Bioanalysis |